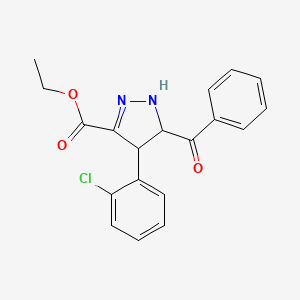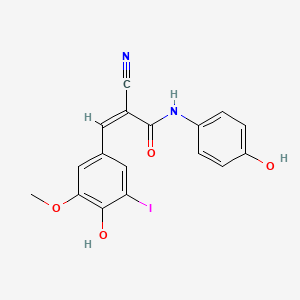![molecular formula C17H11Cl2FN2OS B6035240 2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B6035240.png)
2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development of B cells and their activation.
作用机制
2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide selectively binds to BTK, which is a key mediator of B-cell receptor (BCR) signaling. BCR signaling plays a crucial role in the development and activation of B cells, and aberrant BCR signaling is associated with the pathogenesis of B-cell malignancies. By inhibiting BTK, 2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide blocks BCR signaling and prevents the activation and proliferation of B cells.
Biochemical and Physiological Effects:
2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, leading to the suppression of tumor growth. Additionally, 2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide has been shown to inhibit the production of cytokines and chemokines, which are involved in the inflammatory response. 2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide has also been shown to modulate the immune response by affecting the function of regulatory T cells.
实验室实验的优点和局限性
One of the major advantages of 2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide is its high selectivity for BTK, which reduces the risk of off-target effects. 2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide has also been shown to have a favorable safety profile and is well-tolerated in animal models. However, one of the limitations of 2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide is its limited solubility in water, which can make it challenging to administer in vivo.
未来方向
There are several future directions for the development of 2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide. One potential application is the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, which are characterized by aberrant B-cell activation. Additionally, 2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide could be used in combination with other therapies, such as chemotherapy and immunotherapy, to enhance their efficacy. Further studies are needed to elucidate the full therapeutic potential of 2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide and to optimize its pharmacokinetic and pharmacodynamic properties.
Conclusion:
In conclusion, 2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide is a promising small molecule inhibitor that has shown potential for the treatment of B-cell malignancies. Its high selectivity for BTK and favorable safety profile make it an attractive candidate for further development. However, further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential.
合成方法
The synthesis of 2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide involves several steps, starting with the reaction of 2,3-dichlorobenzoyl chloride with 4-(4-fluorophenyl)-5-methyl-2-thiazolamine to obtain 2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide. The process involves the use of various reagents and solvents, including triethylamine, dichloromethane, and acetonitrile. The purity of the final product is achieved through recrystallization.
科学研究应用
2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide has shown promising results in preclinical studies for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In vitro studies have demonstrated that 2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide inhibits the activation and proliferation of B cells, leading to the suppression of tumor growth. In vivo studies have also shown that 2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide has a favorable safety profile and is well-tolerated in animal models.
属性
IUPAC Name |
2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2FN2OS/c1-9-15(10-5-7-11(20)8-6-10)21-17(24-9)22-16(23)12-3-2-4-13(18)14(12)19/h2-8H,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYHCYYPTMMHGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=C(C(=CC=C2)Cl)Cl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B6035173.png)
![2-(2-{[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide](/img/structure/B6035179.png)
![4-[(4-chlorophenyl)thio]-N-methylbutanamide](/img/structure/B6035182.png)
![3-(1-{[4-chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)-N-cyclopropylpropanamide](/img/structure/B6035189.png)
![ethyl 1-{[5-(methoxymethyl)-2-furyl]methyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6035196.png)


![3,4-dihydro-2H-chromen-3-yl[(1-phenyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B6035236.png)
![{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-3-piperidinyl}(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6035244.png)
![1-(cyclopropylmethyl)-3-hydroxy-3-({methyl[(3-phenyl-5-isoxazolyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6035249.png)

![4-cyclopentyl-3-{2-oxo-2-[4-(3-pyridinyloxy)-1-piperidinyl]ethyl}-2-piperazinone](/img/structure/B6035252.png)
![sodium 1-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-1-oxo-2-pentanesulfonate](/img/structure/B6035259.png)
![N-{[1-(2,3-difluorobenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6035267.png)